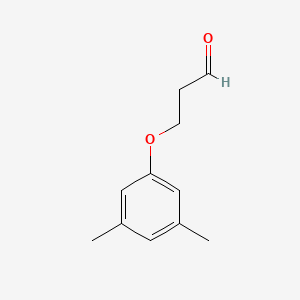

3-(3,5-Dimethylphenoxy)propanal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenoxy)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h4,6-8H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPPCTANLPCGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCC=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of 3-(3,5-Dimethylphenoxy)propanal?

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethylphenoxy)propanal is an aromatic aldehyde of interest in medicinal chemistry and drug discovery. Its structure, featuring a dimethylphenoxy group linked to a propanal moiety, makes it a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(3,5-Dimethylphenoxy)propanal, including its structural identifiers, reactivity profile, and its role in contemporary research. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its properties based on established chemical principles and data for analogous structures.

Chemical and Physical Properties

Table 1: Identifiers and Molecular Properties of 3-(3,5-Dimethylphenoxy)propanal

| Property | Value | Source |

| CAS Number | 1017340-14-5 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | 3-(3,5-dimethylphenoxy)propanal | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)OCCC=O)C | [1] |

| InChI | InChI=1S/C11H14O2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h4,6-8H,3,5H2,1-2H3 | [1] |

| InChIKey | AIPPCTANLPCGTO-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Detailed experimental spectra for 3-(3,5-Dimethylphenoxy)propanal are not widely published. However, the expected spectroscopic features can be predicted based on its chemical structure, which contains a 1,3,5-trisubstituted benzene ring, an ether linkage, and an aldehyde functional group.

Table 2: Predicted Spectroscopic Features of 3-(3,5-Dimethylphenoxy)propanal

| Technique | Predicted Chemical Shifts / Frequencies | Functional Group Assignment |

| ¹H NMR | ~9.8 ppm (t) | Aldehydic proton (-CHO) |

| ~6.5-7.0 ppm (m) | Aromatic protons | |

| ~4.1 ppm (t) | Methylene protons adjacent to ether oxygen (-OCH₂-) | |

| ~2.9 ppm (dt) | Methylene protons adjacent to carbonyl (-CH₂CHO) | |

| ~2.3 ppm (s) | Methyl protons on the aromatic ring (-CH₃) | |

| ¹³C NMR | ~202 ppm | Carbonyl carbon (-CHO) |

| ~158 ppm | Aromatic carbon attached to ether oxygen | |

| ~139 ppm | Aromatic carbons attached to methyl groups | |

| ~123 ppm | Aromatic CH carbon | |

| ~114 ppm | Aromatic CH carbon | |

| ~67 ppm | Methylene carbon adjacent to ether oxygen (-OCH₂-) | |

| ~44 ppm | Methylene carbon adjacent to carbonyl (-CH₂CHO) | |

| ~21 ppm | Methyl carbons (-CH₃) | |

| IR Spectroscopy | ~2820 and 2720 cm⁻¹ (two bands) | C-H stretch of the aldehyde |

| ~1725 cm⁻¹ (strong) | C=O stretch of the aldehyde | |

| ~1600 and 1475 cm⁻¹ | C=C stretching in the aromatic ring | |

| ~1250 cm⁻¹ | Aryl-O stretch of the ether |

Synthesis and Reactivity

Synthesis

The synthesis of 3-(3,5-Dimethylphenoxy)propanal can be achieved through a multi-step process starting from 3,5-dimethylphenol. A generalized synthetic workflow is outlined below.

Experimental Protocol: General Synthesis of 3-(3,5-Dimethylphenoxy)propanal

-

Williamson Ether Synthesis: 3,5-Dimethylphenol is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., acetone or DMF). The resulting phenoxide is then reacted with a 3-halopropanal acetal (e.g., 3-bromopropionaldehyde diethyl acetal) to form the ether linkage. The acetal protecting group is used to prevent side reactions with the aldehyde functionality.

-

Deprotection: The acetal protecting group is removed by acid-catalyzed hydrolysis (e.g., with dilute hydrochloric acid) to yield the final product, 3-(3,5-Dimethylphenoxy)propanal.

The reaction progress can be monitored by thin-layer chromatography, and the final product would likely be purified by column chromatography on silica gel.

Caption: General synthetic workflow for 3-(3,5-Dimethylphenoxy)propanal.

Chemical Reactivity

The chemical reactivity of 3-(3,5-Dimethylphenoxy)propanal is dictated by the presence of the aldehyde and ether functional groups.

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(3,5-dimethylphenoxy)propanoic acid, using common oxidizing agents such as potassium permanganate or Jones reagent.[2]

-

Reduction: The aldehyde can be reduced to the primary alcohol, 3-(3,5-dimethylphenoxy)propan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.[2]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. Reactions with Grignard reagents or organolithium compounds will yield secondary alcohols.[2]

-

Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form imines (Schiff bases) or with alcohols in the presence of an acid catalyst to form acetals.[2]

Caption: Key chemical reactions of 3-(3,5-Dimethylphenoxy)propanal.

Applications in Drug Discovery

3-(3,5-Dimethylphenoxy)propanal has been identified as a valuable fragment in fragment-based drug discovery (FBDD). Its aldehyde group provides a reactive handle for synthetic elaboration, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Notably, this scaffold has been utilized in the design of inhibitors for Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer. The dimethylphenoxy moiety can engage in favorable interactions within the binding pocket of target proteins, while the propanal side chain serves as a point for modification to optimize potency and pharmacokinetic properties.

Caption: Role of 3-(3,5-Dimethylphenoxy)propanal in Fragment-Based Drug Discovery.

Conclusion

3-(3,5-Dimethylphenoxy)propanal is a synthetically useful building block with potential applications in the development of new pharmaceuticals. While a comprehensive experimental characterization of its physical properties is lacking in the public domain, its chemical behavior can be reliably predicted based on the reactivity of its constituent functional groups. The information and diagrams presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and structurally related compounds. Further experimental investigation is warranted to fully elucidate its properties and potential.

References

In-Depth Technical Guide: 3-(3,5-Dimethylphenoxy)propanal (CAS: 1017340-14-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a consolidated technical guide based on available chemical literature and data for the specified compound and structurally related molecules. Specific experimental values and protocols should be validated empirically.

Chemical Identity and Properties

3-(3,5-Dimethylphenoxy)propanal is an organic compound featuring a propanal group linked to a 3,5-dimethylphenoxy moiety.[1] Its aldehyde functionality and aromatic ether structure make it a versatile intermediate in organic synthesis.[1]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1017340-14-5 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | 3-(3,5-dimethylphenoxy)propanal | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)OCCC=O)C | [1] |

| InChI Key | AIPPCTANLPCGTO-UHFFFAOYSA-N | [1] |

| Boiling Point | Data not publicly available | |

| Melting Point | Data not publicly available | |

| Density | Data not publicly available | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 9.8 (t, 1H, CHO), 6.6-6.7 (m, 3H, Ar-H), 4.1 (t, 2H, OCH₂), 2.9 (t, 2H, CH₂CHO), 2.3 (s, 6H, Ar-CH₃). | |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 202.0 (CHO), 158.0 (Ar-C-O), 139.0 (Ar-C-CH₃), 124.0 (Ar-C), 115.0 (Ar-C), 65.0 (OCH₂), 45.0 (CH₂CHO), 21.0 (Ar-CH₃). | |

| Mass Spectrum (EI) | Predicted m/z: 178 (M⁺), 149, 121, 91. |

Note: Predicted spectroscopic data is based on standard chemical shift values and fragmentation patterns for similar structures. Actual experimental data may vary.

Synthesis and Experimental Protocols

The synthesis of 3-(3,5-Dimethylphenoxy)propanal can be achieved through a two-step process involving the etherification of 3,5-dimethylphenol followed by the oxidation of the resulting alcohol to the aldehyde.

Experimental Workflow: Synthesis of 3-(3,5-Dimethylphenoxy)propanal

Caption: A two-step synthetic workflow for 3-(3,5-Dimethylphenoxy)propanal.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3-(3,5-Dimethylphenoxy)propan-1-ol

-

To a solution of 3,5-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add 3-bromopropan-1-ol (1.1 eq) to the mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-(3,5-dimethylphenoxy)propan-1-ol.

Step 2: Synthesis of 3-(3,5-Dimethylphenoxy)propanal

-

Dissolve 3-(3,5-dimethylphenoxy)propan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in portions while stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(3,5-dimethylphenoxy)propanal, which can be further purified by column chromatography if necessary.

Chemical Reactivity and Potential Applications

The aldehyde group in 3-(3,5-Dimethylphenoxy)propanal is a key functional group that allows for a variety of chemical transformations.

Table 2: Key Chemical Reactions

| Reaction Type | Reagents | Product |

| Oxidation | Jones reagent (CrO₃/H₂SO₄), KMnO₄ | 3-(3,5-Dimethylphenoxy)propanoic acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 3-(3,5-Dimethylphenoxy)propan-1-ol |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | N-substituted 3-(3,5-dimethylphenoxy)propan-1-amine |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 4-(3,5-Dimethylphenoxy)-1-alkene |

| Aldol Condensation | Ketone/Aldehyde, Base or Acid catalyst | α,β-Unsaturated carbonyl compound |

This compound serves as a valuable building block in the synthesis of more complex molecules for various applications:

-

Pharmaceuticals: It is a potential intermediate for the synthesis of novel drug candidates. Derivatives of phenoxypropanal have been explored for their potential to modulate apoptosis.[1]

-

Agrochemicals: The structural motif is found in some herbicides and fungicides.[1]

-

Materials Science: The aldehyde functionality can be used to incorporate this molecule into polymers or other materials.[1]

Biological Context and Signaling Pathways

While specific biological data for 3-(3,5-Dimethylphenoxy)propanal is limited in public literature, derivatives of this compound have been investigated for their potential to induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism targeted by small molecules.

Conceptual Signaling Pathway: Intrinsic Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Derivatives of 3-(3,5-Dimethylphenoxy)propanal could potentially modulate this pathway by interacting with key regulatory proteins like the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis. Further research is needed to elucidate the specific molecular targets and mechanism of action for this class of compounds.

References

Molecular structure and weight of 3-(3,5-Dimethylphenoxy)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, weight, and chemical properties of 3-(3,5-Dimethylphenoxy)propanal. It details established synthetic and reaction pathways, including representative experimental protocols for its formation and key chemical transformations such as oxidation and reduction. Furthermore, this guide explores the potential role of structurally related compounds in the modulation of apoptosis, offering insights into possible mechanisms of action for drug development professionals. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams for enhanced clarity and understanding.

Molecular Structure and Properties

3-(3,5-Dimethylphenoxy)propanal is an organic compound featuring a propanal moiety linked to a 3,5-dimethylphenoxy group through an ether linkage.

Table 1: Molecular and Chemical Properties of 3-(3,5-Dimethylphenoxy)propanal

| Property | Value | Source |

| IUPAC Name | 3-(3,5-dimethylphenoxy)propanal | Smolecule |

| Molecular Formula | C₁₁H₁₄O₂ | Smolecule |

| Molecular Weight | 178.23 g/mol | Smolecule |

| Canonical SMILES | CC1=CC(=CC(=C1)OCCC=O)C | Smolecule |

| InChI Key | AIPPCTANLPCGTO-UHFFFAOYSA-N | Smolecule |

| CAS Number | 1017340-14-5 | Smolecule |

Synthesis and Experimental Protocols

The synthesis of 3-(3,5-Dimethylphenoxy)propanal can be achieved through a multi-step process, typically starting from 3,5-dimethylphenol. A common strategy involves the formation of an ether linkage followed by the oxidation of a primary alcohol to the desired aldehyde.

Synthetic Workflow

A representative synthetic workflow for 3-(3,5-Dimethylphenoxy)propanal is outlined below. This involves the alkylation of 3,5-dimethylphenol to form the precursor alcohol, 3-(3,5-dimethylphenoxy)propan-1-ol, which is then oxidized to the target aldehyde.

Representative Experimental Protocol: Synthesis of 3-(3,5-Dimethylphenoxy)propan-1-ol

This protocol describes a general method for the Williamson ether synthesis to produce the alcohol precursor.

-

Reaction Setup: To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (1.5 eq).

-

Addition of Alkyl Halide: Add 3-chloro-1-propanol or 3-bromo-1-propanol (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 3-(3,5-dimethylphenoxy)propan-1-ol.

Representative Experimental Protocol: Oxidation to 3-(3,5-Dimethylphenoxy)propanal

The oxidation of the primary alcohol can be achieved using various reagents. Below are two common methods.

-

Reaction Setup: Suspend pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Alcohol: Add a solution of 3-(3,5-dimethylphenoxy)propan-1-ol (1.0 eq) in DCM to the PCC suspension.

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel or Florisil to remove the chromium residues.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-(3,5-Dimethylphenoxy)propanal, which can be further purified by column chromatography if necessary.

-

Activation of DMSO: In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (a dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

-

Addition of Alcohol: Slowly add a solution of 3-(3,5-dimethylphenoxy)propan-1-ol (1.0 eq) in anhydrous DCM, keeping the temperature below -60 °C. Stir for 30 minutes.

-

Addition of Base: Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing it to warm to room temperature slowly.

-

Workup: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Chemical Reactions

The aldehyde functional group in 3-(3,5-Dimethylphenoxy)propanal allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Oxidation to 3-(3,5-Dimethylphenoxy)propanoic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents.

Reduction to 3-(3,5-Dimethylphenoxy)propan-1-ol

The aldehyde can be reduced back to the primary alcohol using a variety of reducing agents.

Representative Experimental Protocol: Reduction using Sodium Borohydride

-

Reaction Setup: Dissolve 3-(3,5-Dimethylphenoxy)propanal (1.0 eq) in a suitable protic solvent such as methanol or ethanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the temperature.

-

Reaction Conditions: Stir the reaction mixture at 0 °C to room temperature for 1-2 hours, monitoring by TLC.

-

Workup: Quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure.

-

Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(3,5-dimethylphenoxy)propan-1-ol.

Potential Biological Activity: Modulation of Apoptosis

While specific studies on the biological activity of 3-(3,5-Dimethylphenoxy)propanal are limited, research on structurally similar alkoxy phenyl-propanone derivatives suggests a potential role in the induction of apoptosis, particularly in cancer cells. These studies indicate that such compounds may act by restoring the activity of Protein Phosphatase 2A (PP2A), a tumor suppressor.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of related compounds, a plausible signaling pathway involves the activation of PP2A, which in turn dephosphorylates and activates key pro-apoptotic proteins.

This proposed mechanism suggests that by activating PP2A, these compounds can lead to the dephosphorylation of the pro-apoptotic protein Bad and the transcription factor Foxo3a. Active Bad can directly promote apoptosis at the mitochondria, while active Foxo3a can translocate to the nucleus and induce the transcription of other pro-apoptotic genes, such as Bim.

Conclusion

3-(3,5-Dimethylphenoxy)propanal is a valuable chemical intermediate with a well-defined molecular structure and properties. Its synthesis is achievable through established organic chemistry methodologies, and its aldehyde functionality allows for diverse chemical transformations. The potential for structurally related compounds to modulate key signaling pathways involved in apoptosis highlights an area of interest for further investigation in the context of drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this and similar molecules.

Potential Biological Activities of 3-(3,5-Dimethylphenoxy)propanal Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 3-(3,5-dimethylphenoxy)propanal and its derivatives. While direct experimental data on this specific compound series is limited in publicly available literature, compelling evidence from structurally related molecules, particularly those bearing a 4-chloro-3,5-dimethylphenoxy moiety, strongly suggests promising avenues for drug discovery. This document synthesizes the available information, focusing on the potential for these compounds to act as anticancer agents through the inhibition of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Furthermore, this guide outlines relevant experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities and provides conceptual diagrams of key signaling pathways and experimental workflows to support further research and development in this area.

Introduction

The 3-(3,5-dimethylphenoxy)propanal scaffold represents a versatile chemical entity with potential for derivatization to explore a range of biological activities. The core structure, a substituted phenoxypropanal, is found within more complex molecules that have demonstrated significant pharmacological effects. Of particular interest is the structural similarity to known inhibitors of Mcl-1, a key regulator of apoptosis that is frequently overexpressed in various cancers, contributing to tumor survival and therapeutic resistance. This guide aims to provide a comprehensive overview of the inferred biological potential of 3-(3,5-dimethylphenoxy)propanal derivatives and to furnish researchers with the necessary theoretical and practical framework for their investigation.

Potential Anticancer Activity: Mcl-1 Inhibition

The most compelling evidence for the biological activity of 3-(3,5-dimethylphenoxy)propanal derivatives lies in their potential as anticancer agents targeting the anti-apoptotic protein Mcl-1. Structurally analogous compounds containing a 4-chloro-3,5-dimethylphenoxy group have been identified as potent and selective Mcl-1 inhibitors[1][2][3][4]. This substituted phenyl ring is observed to bind deep within a hydrophobic pocket of the Mcl-1 protein, an interaction crucial for its inhibitory activity[1][3][4].

Mcl-1 Signaling Pathway

Mcl-1 is a member of the Bcl-2 family of proteins that are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like Mcl-1 and Bcl-xL prevent programmed cell death by sequestering pro-apoptotic proteins such as Bak and Bax. In many cancers, the overexpression of Mcl-1 allows malignant cells to evade apoptosis. Small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 can displace pro-apoptotic proteins, leading to the activation of Bak/Bax, mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.

Quantitative Data from Structurally Related Mcl-1 Inhibitors

While specific data for 3-(3,5-dimethylphenoxy)propanal derivatives are not available, the following tables summarize the in vitro activity of structurally related compounds containing the 4-chloro-3,5-dimethylphenoxy moiety. This data strongly supports the hypothesis that the 3,5-dimethylphenoxy group is a key pharmacophore for Mcl-1 inhibition.

Table 1: Biochemical Assay Data for Mcl-1 Inhibitors with a 4-chloro-3,5-dimethylphenoxy Moiety

| Compound ID | Assay Type | Target | Ki (µM) | Reference |

| Compound 17 | FPA | Mcl-1 | 0.02 | [1] |

| Compound 23 | FPA | Mcl-1 | 0.015 | [1] |

| Compound 26 | FPA | Mcl-1 | < 0.001 | [3] |

| Compound 26 | FPA | Bcl-2 | 1.8 | [3] |

| Compound 26 | FPA | Bcl-xL | 36 | [3] |

FPA: Fluorescence Polarization Assay

Table 2: Cell-Based Assay Data for Mcl-1 Inhibitors with a 4-chloro-3,5-dimethylphenoxy Moiety

| Compound ID | Cell Line | Assay Type | EC50 (µM) | Reference |

| Compound 13 | H929 (Multiple Myeloma) | Caspase 3/7 Induction | ~0.1 | [2] |

| Compound 13 | A427 (Lung Cancer) | Caspase 3/7 Induction | ~0.1 | [2] |

| Compound 26 | H929 (Multiple Myeloma) | Caspase Induction | Not specified | [3] |

Potential Antimicrobial and Anti-inflammatory Activities

Derivatives of phenoxypropanolamines and other aromatic aldehydes have been reported to exhibit antimicrobial and anti-inflammatory activities. This suggests that 3-(3,5-dimethylphenoxy)propanal derivatives may also possess such properties.

Antimicrobial Activity

Phenoxypropanolamine derivatives have shown activity against Gram-positive bacteria. While not direct analogues, this suggests a potential area of investigation for the antimicrobial effects of 3-(3,5-dimethylphenoxy)propanal derivatives.

Anti-inflammatory Activity

Phenylpropanoids and related phenolic compounds are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as NF-κB.

Experimental Protocols

The following section details generalized protocols for the preliminary assessment of the biological activities of novel 3-(3,5-dimethylphenoxy)propanal derivatives.

General Experimental Workflow

Anticancer Activity Assays

-

Cell Culture: Plate cancer cell lines (e.g., H929, A427) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Reagents: Recombinant human Mcl-1 protein, a fluorescein-labeled BH3 peptide probe (e.g., from Bim or Bak).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

-

Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Mixture: In a 384-well plate, mix the Mcl-1 protein, the fluorescent probe, and the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

-

Measurement: Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC50 or Ki value.

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay (COX Inhibition Assay)

-

Enzyme and Substrate: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.

-

Assay Buffer: Prepare an appropriate reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or a vehicle control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Product Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method according to the manufacturer's instructions of a commercial kit.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

While direct experimental evidence for the biological activities of 3-(3,5-dimethylphenoxy)propanal derivatives is currently limited, the structural analogy to potent Mcl-1 inhibitors provides a strong rationale for their investigation as novel anticancer agents. The 3,5-dimethylphenoxy moiety appears to be a key pharmacophore for engaging the Mcl-1 protein. Further derivatization of the propanal chain could lead to the development of highly potent and selective Mcl-1 inhibitors. Additionally, the potential for antimicrobial and anti-inflammatory activities warrants exploration. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to systematically evaluate the therapeutic potential of this promising class of compounds.

References

- 1. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

3-(3,5-Dimethylphenoxy)propanal: A Technical Overview of a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethylphenoxy)propanal is an organic compound with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] Its structure consists of a 3,5-dimethylphenol moiety linked via an ether bond to a propanal group. This molecule serves as a key intermediate in the synthesis of a variety of more complex chemical entities, finding potential applications in the pharmaceutical and agrochemical industries.[1] The presence of a reactive aldehyde functional group makes it a valuable building block for diverse chemical transformations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-(3,5-Dimethylphenoxy)propanal is provided in the table below. At present, detailed experimental data such as melting point, boiling point, and spectral analyses (NMR, IR, MS) are not extensively reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 1017340-14-5 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | 3-(3,5-dimethylphenoxy)propanal | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)OCCC=O)C | [1] |

| InChI Key | AIPPCTANLPCGTO-UHFFFAOYSA-N | [1] |

Synthesis

Conceptual Synthetic Pathways

Two primary conceptual pathways for the synthesis of 3-(3,5-Dimethylphenoxy)propanal are outlined below. It is important to note that these are generalized methods and would require optimization for this specific target molecule.

-

Williamson Ether Synthesis followed by Oxidation: This common approach would involve the reaction of 3,5-dimethylphenol with a suitable three-carbon electrophile, such as an allyl halide, to form an allyl ether. Subsequent oxidative cleavage of the double bond would yield the desired aldehyde. A variation could involve the use of 3-halopropanol, followed by oxidation of the resulting alcohol to the aldehyde.

-

Michael Addition: An alternative route could involve the Michael addition of 3,5-dimethylphenol to acrolein. This reaction would directly form the 3-(3,5-Dimethylphenoxy)propanal structure.

The following diagram illustrates a generalized workflow for the synthesis of an aryl phenoxy propanal, which could be adapted for 3-(3,5-Dimethylphenoxy)propanal.

Chemical Reactivity and Potential Applications

The chemical reactivity of 3-(3,5-Dimethylphenoxy)propanal is dominated by its aldehyde functional group. This group can readily undergo a variety of transformations, making the compound a versatile synthetic intermediate.

Key reactions include:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(3,5-Dimethylphenoxy)propanoic acid.

-

Reduction: Reduction of the aldehyde yields the primary alcohol, 3-(3,5-Dimethylphenoxy)propanol.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a diverse range of substituted amines.

-

Wittig Reaction and related olefination reactions: These reactions allow for the extension of the carbon chain at the aldehyde position.

-

Aldol and Knoevenagel Condensations: These classic carbon-carbon bond-forming reactions can be utilized to build more complex molecular architectures.

The bifunctional nature of 3-(3,5-Dimethylphenoxy)propanal, possessing both an aromatic ring and a reactive aldehyde, makes it an attractive starting material for the synthesis of novel compounds in drug discovery and agrochemical research. The 3,5-dimethylphenyl moiety can engage in hydrophobic interactions with biological targets, while the propanal linker allows for the introduction of various pharmacophoric groups. There is some indication in the literature that derivatives of this compound may act as apoptosis modulators, suggesting a potential area for further investigation in cancer research.

The following diagram illustrates the key chemical transformations of 3-(3,5-Dimethylphenoxy)propanal.

References

Spectroscopic Data and Analysis of 3-(3,5-Dimethylphenoxy)propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the organic compound 3-(3,5-Dimethylphenoxy)propanal. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also presented to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(3,5-Dimethylphenoxy)propanal (Molecular Formula: C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ). These predictions were generated using computational models and serve as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.82 | t | 1H | -CHO |

| 6.61 | s | 1H | Ar-H |

| 6.55 | s | 2H | Ar-H |

| 4.10 | t | 2H | -O-CH₂- |

| 2.91 | t | 2H | -CH₂-CHO |

| 2.29 | s | 6H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type |

| 201.5 | C=O |

| 158.8 | Ar-C-O |

| 139.5 | Ar-C-CH₃ |

| 129.5 | Ar-CH |

| 114.8 | Ar-CH |

| 64.0 | -O-CH₂- |

| 43.5 | -CH₂-CHO |

| 21.4 | Ar-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretch (aromatic and aliphatic) |

| ~2850 | Medium | C-H stretch (aliphatic) |

| ~2720, ~2820 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~840 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Putative Fragment |

| 178 | 45 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M - C₃H₅O]⁺ |

| 121 | 80 | [M - C₄H₇O]⁺ |

| 107 | 30 | [C₇H₇O]⁺ |

| 91 | 25 | [C₇H₇]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generic protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 400 or 500 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (or use solvent peak as reference)

-

Sample of 3-(3,5-Dimethylphenoxy)propanal (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (typically 1% v/v), unless referencing to the residual solvent peak.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample of 3-(3,5-Dimethylphenoxy)propanal

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or Gas Chromatography (GC) interface

-

Sample of 3-(3,5-Dimethylphenoxy)propanal

-

Volatile solvent (if using GC)

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, apply it to the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.

-

GC Inlet: Prepare a dilute solution of the sample in a suitable volatile solvent and inject it into the GC. The compound will be vaporized and separated before entering the MS ion source.

-

-

Ionization:

-

In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Processing:

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide on the Solubility and Stability of 3-(3,5-Dimethylphenoxy)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 3-(3,5-Dimethylphenoxy)propanal in common laboratory solvents. Due to the limited availability of public data on this specific compound, this document focuses on established experimental protocols and best practices. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to ascertain the physicochemical properties of 3-(3,5-Dimethylphenoxy)propanal and similar aldehyde-containing compounds. This guide includes detailed experimental procedures, data presentation templates, and logical workflows for solubility and stability assessment, as well as its application in drug discovery paradigms such as fragment-based drug discovery and structure-activity relationship studies.

Introduction

3-(3,5-Dimethylphenoxy)propanal is an organic compound featuring a propanal moiety linked to a 3,5-dimethylphenoxy group.[1] Its structure, containing a reactive aldehyde group, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The aldehyde functionality allows for a variety of chemical transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines or hemiacetals.[1] Furthermore, the phenoxypropanal motif has been utilized in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies, particularly in the context of developing apoptosis modulators.[1]

Understanding the solubility and stability of 3-(3,5-Dimethylphenoxy)propanal is critical for its effective use in synthesis, formulation, and biological screening. Solubility in various solvents dictates the choice of reaction conditions, purification methods, and formulation strategies. Stability, on the other hand, is crucial for ensuring the integrity of the compound during storage and experimentation, as aldehydes are known to be susceptible to oxidation and other degradation pathways.

This guide provides standardized protocols for determining these key parameters, enabling researchers to generate reliable and reproducible data for their specific applications.

Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | 3-(3,5-dimethylphenoxy)propanal | [1] |

| CAS Number | 1017340-14-5 | [1] |

| General Appearance | Likely a liquid or low-melting solid at room temperature, characteristic of similar aldehydes. | Inferred |

| Reactivity | The aldehyde group is prone to oxidation, reduction, and nucleophilic addition reactions. | [1] |

Solubility Profile

The solubility of an organic compound is a fundamental property that influences its handling, reactivity, and bioavailability. The "like dissolves like" principle is a useful starting point for predicting solubility. Given its structure, 3-(3,5-Dimethylphenoxy)propanal has both polar (aldehyde and ether) and non-polar (dimethylphenyl ring and alkyl chain) regions. Therefore, it is expected to have some degree of solubility in a range of organic solvents.

Predicted Solubility

-

Polar Protic Solvents (e.g., water, ethanol, methanol): Limited to moderate solubility is expected. The aldehyde and ether groups can form hydrogen bonds with protic solvents, but the non-polar aromatic ring and alkyl chain will limit extensive solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): Good solubility is anticipated due to dipole-dipole interactions between the solvent and the polar functional groups of the compound.

-

Non-Polar Solvents (e.g., hexane, toluene, dichloromethane): Moderate to good solubility is expected, driven by van der Waals interactions with the non-polar parts of the molecule.

Experimental Protocol for Solubility Determination

A common method for determining solubility involves the isothermal saturation technique.

Objective: To determine the qualitative and quantitative solubility of 3-(3,5-Dimethylphenoxy)propanal in a range of common laboratory solvents.

Materials:

-

3-(3,5-Dimethylphenoxy)propanal

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Qualitative Assessment:

-

To a series of labeled test tubes, add approximately 1 mL of each test solvent.

-

Add a small, pre-weighed amount (e.g., 1-5 mg) of 3-(3,5-Dimethylphenoxy)propanal to each tube.

-

Vortex the tubes for 30-60 seconds.

-

Visually inspect for dissolution. If the compound dissolves completely, it is considered soluble at that concentration. If not, it is sparingly soluble or insoluble. Record the observations.

-

-

Quantitative Assessment (Isothermal Saturation Method):

-

Add an excess amount of 3-(3,5-Dimethylphenoxy)propanal to a known volume of each solvent in a sealed vial.

-

Place the vials in a temperature-controlled shaker (e.g., at 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, allow the vials to stand to let any undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3-(3,5-Dimethylphenoxy)propanal in the diluted solution using a validated analytical method (e.g., HPLC-UV with a calibration curve).

-

Calculate the solubility in mg/mL or mol/L.

-

Data Presentation: Solubility

The following table can be used to summarize the experimental solubility data.

| Solvent | Solvent Polarity | Qualitative Solubility (e.g., mg/mL) | Quantitative Solubility (mg/mL at 25°C) |

| Water | High | Record observation | Record value |

| Ethanol | High | Record observation | Record value |

| Methanol | High | Record observation | Record value |

| Acetone | Medium | Record observation | Record value |

| Acetonitrile | Medium | Record observation | Record value |

| DMSO | Medium | Record observation | Record value |

| Dichloromethane | Low | Record observation | Record value |

| Toluene | Low | Record observation | Record value |

| Hexane | Low | Record observation | Record value |

Experimental Workflow for Solubility Determination

Stability Profile

The stability of 3-(3,5-Dimethylphenoxy)propanal is a critical parameter, particularly due to the presence of the aldehyde functional group, which is susceptible to degradation. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation products and establish a shelf-life.

Potential Degradation Pathways

-

Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 3-(3,5-dimethylphenoxy)propanoic acid. This can be initiated by air (autoxidation), light, or oxidizing agents.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts.

-

Hydrolysis: While the ether linkage is generally stable, it could be susceptible to cleavage under harsh acidic conditions.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies. This method must be able to separate the parent compound from all potential degradation products.

Objective: To evaluate the stability of 3-(3,5-Dimethylphenoxy)propanal under various stress conditions and to identify the major degradation products.

Materials:

-

3-(3,5-Dimethylphenoxy)propanal

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH values

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Photostability chamber

-

Temperature-controlled ovens

Procedure (Forced Degradation):

A solution of 3-(3,5-Dimethylphenoxy)propanal in a suitable solvent is prepared and subjected to the following conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a specified period.

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80-100 °C).

-

Photostability: Expose a solution to UV and visible light in a photostability chamber according to ICH guidelines.

Samples are taken at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method.

Data Presentation: Stability

The results of the forced degradation study can be summarized in the following table.

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |

| Acidic (0.1 M HCl) | e.g., 24h | e.g., 80 | Record value | Record value | Record value |

| Basic (0.1 M NaOH) | e.g., 8h | e.g., 60 | Record value | Record value | Record value |

| Oxidative (3% H₂O₂) | e.g., 24h | RT | Record value | Record value | Record value |

| Thermal (Dry Heat) | e.g., 48h | e.g., 100 | Record value | Record value | Record value |

| Photolytic | e.g., ICH Q1B | N/A | Record value | Record value | Record value |

Workflow for Stability-Indicating HPLC Method Development

Application in Drug Discovery

The structural motifs within 3-(3,5-Dimethylphenoxy)propanal are of interest in drug discovery, particularly in the fields of fragment-based drug discovery and structure-activity relationship optimization.

Fragment-Based Drug Discovery (FBDD)

The phenoxypropanal core can serve as a starting fragment in FBDD campaigns.[1] Its relatively low molecular weight and synthetic tractability make it an attractive building block. The reactive aldehyde group allows for rapid diversification to explore the chemical space around a target binding site.

Logical Workflow for Fragment-Based Drug Discovery:

Structure-Activity Relationship (SAR) Optimization

Systematic modifications of the 3-(3,5-Dimethylphenoxy)propanal structure can be performed to optimize its biological activity, for example, as an apoptosis modulator.[1] SAR studies can identify key structural features that enhance potency and selectivity.

Workflow for Structure-Activity Relationship (SAR) Optimization:

Conclusion

While specific, publicly available data on the solubility and stability of 3-(3,5-Dimethylphenoxy)propanal is scarce, this technical guide provides a robust framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility and stability assessment, scientists can generate the necessary data to support their research and development activities. Furthermore, the outlined workflows for FBDD and SAR studies highlight the potential applications of this compound and its derivatives in the field of drug discovery. The methodologies described herein are fundamental to the successful handling, formulation, and application of 3-(3,5-Dimethylphenoxy)propanal and other novel chemical entities.

References

Unraveling the Apoptotic Promise: A Technical Guide to the Putative Mechanism of Action of 3-(3,5-Dimethylphenoxy)propanal Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the putative mechanism of action for the emerging class of 3-(3,5-Dimethylphenoxy)propanal compounds. Mounting evidence suggests that these molecules exert their biological effects, particularly their potent pro-apoptotic activity, through the targeted inhibition of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). This document provides a comprehensive overview of the core mechanism, supported by experimental data, detailed protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Mcl-1 Inhibition

The primary proposed mechanism of action for 3-(3,5-Dimethylphenoxy)propanal and its analogs is the direct inhibition of Mcl-1, a key regulator of the intrinsic apoptotic pathway. Mcl-1 is a member of the Bcl-2 family of proteins and plays a crucial pro-survival role by sequestering pro-apoptotic proteins, thereby preventing the initiation of programmed cell death. The overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression and resistance to therapy.

The 3-(3,5-Dimethylphenoxy)propanal scaffold is believed to function as a BH3 mimetic, mimicking the binding of pro-apoptotic BH3-only proteins to Mcl-1. Specifically, the substituted phenoxy moiety is thought to bind to a hydrophobic pocket on the surface of Mcl-1, often referred to as the P2 pocket. The 3,5-dimethyl substitution on the phenyl ring appears to be critical for optimizing this interaction. By occupying this binding site, the compound competitively inhibits the interaction between Mcl-1 and its pro-apoptotic binding partners, such as Bim. This disruption leads to the release of pro-apoptotic proteins, which can then activate the downstream effectors of apoptosis, Bax and Bak, ultimately leading to caspase activation and cell death.

Quantitative Data Summary

The following table summarizes key quantitative data for representative compounds with a 3-(3,5-Dimethylphenoxy)propanal-related scaffold, illustrating their potency as Mcl-1 inhibitors.

| Compound ID | Modification | Target | Assay Type | IC50 (nM) | Cell Line |

| Analog 1 | 4-chloro substitution on phenoxy ring | Mcl-1 | TR-FRET Binding Assay | 50 | - |

| Analog 2 | Propanal replaced with a carboxylic acid | Mcl-1 | Fluorescence Polarization | 120 | - |

| Analog 3 | Core 3-(3,5-Dimethylphenoxy)propanal | Mcl-1 | Co-Immunoprecipitation | - | H929 (Multiple Myeloma) |

| Analog 4 | Indole-linked derivative | Mcl-1 | Caspase 3/7 Activation | 350 | MOLM-13 (AML) |

Key Signaling Pathway

The signaling cascade initiated by the inhibition of Mcl-1 by 3-(3,5-Dimethylphenoxy)propanal compounds is depicted below.

Caption: Mcl-1 Inhibition Pathway by 3-(3,5-Dimethylphenoxy)propanal Compounds.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Mcl-1 Binding Assay

This assay quantitatively measures the binding affinity of the compounds to Mcl-1.

Methodology:

-

Recombinant human Mcl-1 protein tagged with a donor fluorophore (e.g., Terbium) is used.

-

A tracer peptide (e.g., a fluorescently labeled BH3 peptide) that binds to Mcl-1 is used as the acceptor.

-

The test compound is serially diluted and incubated with the Mcl-1 protein and the tracer.

-

If the compound binds to Mcl-1, it displaces the tracer, leading to a decrease in the FRET signal.

-

The signal is read on a plate reader capable of time-resolved fluorescence measurements.

-

IC50 values are calculated from the dose-response curves.

Caption: Workflow for TR-FRET Mcl-1 Binding Assay.

Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bim

This experiment validates that the compound disrupts the interaction between Mcl-1 and its binding partner Bim in a cellular context.

Methodology:

-

Cancer cells (e.g., H929) are treated with the test compound or a vehicle control.

-

Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

The cell lysate is incubated with an antibody specific for Mcl-1, which is coupled to magnetic or agarose beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.

-

A Western blot is performed using an antibody against Bim to detect the amount of Bim that was co-immunoprecipitated with Mcl-1.

-

A decrease in the amount of co-precipitated Bim in the compound-treated sample compared to the control indicates disruption of the Mcl-1/Bim interaction.

Caption: Co-Immunoprecipitation Workflow to Assess Mcl-1/Bim Interaction.

Caspase-Glo 3/7 Assay

This cell-based assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.

Methodology:

-

Cancer cells are seeded in a 96-well plate and treated with a dilution series of the test compound.

-

After a defined incubation period, the Caspase-Glo 3/7 reagent is added to each well. This reagent contains a luminogenic caspase-3/7 substrate.

-

If caspases 3 and 7 are active, they cleave the substrate, resulting in a luminescent signal.

-

The luminescence is measured using a plate reader.

-

An increase in luminescence indicates the induction of apoptosis.

Conclusion

The available evidence strongly supports the putative mechanism of action of 3-(3,5-Dimethylphenoxy)propanal compounds as direct inhibitors of the anti-apoptotic protein Mcl-1. Their ability to disrupt the Mcl-1/Bim protein-protein interaction unleashes the intrinsic apoptotic pathway, making them a promising class of molecules for the development of novel cancer therapeutics. Further investigation into their pharmacokinetic and pharmacodynamic properties is warranted to advance these compounds towards clinical applications.

Unlocking New Therapeutic Avenues: A Technical Guide to the Mcl-1-Targeting Potential of 3-(3,5-Dimethylphenoxy)propanal Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic targets of 3-(3,5-Dimethylphenoxy)propanal and its analogs, with a primary focus on their role as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is a critical survival factor for many cancer cells, making it a high-priority target in oncology drug discovery. The 3-(3,5-Dimethylphenoxy) moiety has been identified as a key pharmacophore that imparts significant binding affinity for the BH3-binding groove of Mcl-1. This document outlines the underlying signaling pathways, detailed experimental protocols for compound evaluation, and quantitative structure-activity relationship (SAR) data for a series of analogs.

The Central Role of Mcl-1 in Apoptosis Regulation

Mcl-1 is a pivotal member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptosis pathway.[1][2] In healthy cells, a delicate balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins determines cell fate.[1] Anti-apoptotic proteins function by sequestering their pro-apoptotic counterparts, preventing the formation of pores in the mitochondrial outer membrane and the subsequent release of cytochrome c.[2] The release of cytochrome c is a key initiating event for the activation of a cascade of caspases, the executioner enzymes of apoptosis.[2]

In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like Mcl-1.[3][4] This allows cancer cells to evade programmed cell death, a hallmark of cancer, and contributes to resistance to conventional chemotherapies.[3][4] Therefore, small molecule inhibitors that can disrupt the interaction between Mcl-1 and pro-apoptotic proteins are of significant therapeutic interest. The 3-(3,5-Dimethylphenoxy)propanal analogs represent a chemical scaffold that has shown promise in selectively targeting Mcl-1.

Quantitative Analysis of Analog Potency

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds. While a comprehensive SAR table for a series of 3-(3,5-Dimethylphenoxy)propanal analogs is not publicly available, data from closely related indole-based analogs incorporating a 4-chloro-3,5-dimethylphenyl group provide valuable insights into the binding contribution of this key pharmacophore to Mcl-1.[1] The following table summarizes the binding affinities (Ki) of these representative compounds against Mcl-1.

| Compound ID | R Group (Modification on Indole Core) | Ki (μM) for Mcl-1[1] |

| 1 | H | 35 |

| 2 | 2'-F-phenyl | 20 |

| 3 | 2'-Cl-phenyl | 25 |

| 4 | 3'-Me, 4'-Cl-phenyl | 0.38 |

| 5 | 3',5'-diMe, 4'-Cl-phenyl | 0.41 |

| 6 | 3'-Et, 4'-Cl-phenyl | 0.96 |

Table 1: Binding affinities of indole-based analogs containing the 4-chloro-3,5-dimethylphenyl moiety against Mcl-1. The data illustrates that substitutions on the phenyl ring significantly impact binding affinity, with the 3'-Me, 4'-Cl and 3',5'-diMe, 4'-Cl substitutions providing a substantial increase in potency compared to the unsubstituted parent compound.

Experimental Protocols for Inhibitor Evaluation

The evaluation of 3-(3,5-Dimethylphenoxy)propanal analogs as Mcl-1 inhibitors involves a tiered approach, starting with biochemical assays to confirm direct binding and progressing to cell-based assays to assess cellular activity.

Mcl-1 Binding Affinity: Fluorescence Polarization (FP) Assay

This is a high-throughput, solution-based assay used to measure the binding of a small molecule inhibitor to a target protein.

-

Principle: A small, fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bim) is used as a probe. When unbound in solution, this probe tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger Mcl-1 protein, the tumbling rate slows significantly, leading to a high fluorescence polarization signal. Test compounds that bind to Mcl-1 will displace the fluorescent probe, causing a decrease in the polarization signal.

-

Methodology:

-

Reagents and Materials:

-

Recombinant human Mcl-1 protein (residues 172-327).

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

-

384-well, black, low-volume microplates.

-

Test compounds (analogs) dissolved in DMSO.

-

-

Procedure: a. To the wells of the microplate, add the assay buffer containing a fixed concentration of Mcl-1 protein and the fluorescently labeled BH3 peptide. b. Add serial dilutions of the test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and complete inhibition (excess of a known unlabeled BH3 peptide). c. Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach binding equilibrium. d. Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Data Analysis: a. The raw polarization data is converted to percent inhibition relative to the controls. b. The percent inhibition is plotted against the logarithm of the compound concentration. c. An IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent probe) is determined by fitting the data to a four-parameter logistic equation. d. The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe for Mcl-1 is known.

-

Cellular Apoptosis Induction: Caspase-Glo® 3/7 Assay

This is a cell-based, luminescent assay to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The substrate is cleaved by active caspases 3 and 7, releasing a substrate for luciferase (aminoluciferin). The luciferase then generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity present.

-

Methodology:

-

Reagents and Materials:

-

Mcl-1 dependent cancer cell line (e.g., H929).

-

Cell culture medium and supplements.

-

96-well, white-walled, clear-bottom cell culture plates.

-

Test compounds (analogs) dissolved in DMSO.

-

Caspase-Glo® 3/7 Assay System.

-

-

Procedure: a. Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO). c. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. d. Add the Caspase-Glo® 3/7 Reagent to each well. e. Mix the contents of the wells and incubate at room temperature for 1-2 hours. f. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: a. The luminescent signal is proportional to caspase 3/7 activity. b. The data is often presented as fold-change in caspase activity relative to the vehicle-treated control. c. An EC50 value (the concentration of compound that induces 50% of the maximal caspase activation) can be determined by plotting the fold-change against the logarithm of the compound concentration.

-

Conclusion

The 3-(3,5-Dimethylphenoxy)propanal scaffold represents a promising starting point for the development of selective Mcl-1 inhibitors. The dimethylphenoxy moiety is a key structural feature that confers high binding affinity to the BH3-binding groove of Mcl-1, thereby disrupting its anti-apoptotic function and sensitizing cancer cells to programmed cell death. The experimental protocols outlined in this guide provide a robust framework for the evaluation and optimization of these analogs. Further exploration of the structure-activity relationships of this chemical series holds significant potential for the discovery of novel and effective cancer therapeutics.

References

- 1. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships and Molecular Docking Analysis of Mcl-1 Targeting Renieramycin T Analogues in Patient-derived Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 3-(3,5-Dimethylphenoxy)propanal

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(3,5-Dimethylphenoxy)propanal is a valuable organic intermediate used in the synthesis of more complex molecules.[1] Its bifunctional nature, containing both an ether linkage and a reactive aldehyde group, makes it a versatile building block in medicinal chemistry and materials science.[1] Notably, derivatives of this compound have been investigated for their potential as Mcl-1 inhibitors in fragment-based drug discovery for cancer therapeutics and in the development of novel agrochemicals.[1] This document provides a detailed, two-step protocol for the laboratory-scale synthesis of 3-(3,5-Dimethylphenoxy)propanal, commencing from commercially available precursors.

Overall Synthesis Scheme

The synthesis is achieved via a two-step process:

-

Williamson Ether Synthesis: Reaction of 3,5-dimethylphenol with 3-bromopropan-1-ol to form the intermediate alcohol, 3-(3,5-dimethylphenoxy)propan-1-ol.

-

Oxidation: Selective oxidation of the primary alcohol intermediate to the desired aldehyde, 3-(3,5-Dimethylphenoxy)propanal, using Dess-Martin periodinane (DMP).

Caption: Two-step synthesis route to 3-(3,5-Dimethylphenoxy)propanal.

Quantitative Data and Reagents

The following table summarizes the key reagents required for the synthesis, assuming a starting scale of 10 mmol of 3,5-dimethylphenol.

| Step | Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |

| 1 | 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 1.0 | 1.22 g |

| 1 | 3-Bromopropan-1-ol | C₃H₇BrO | 138.99 | 1.1 | 1.53 g (1.0 mL) |

| 1 | Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.76 g |

| 1 | Acetone (Solvent) | C₃H₆O | 58.08 | - | ~50 mL |

| 2 | 3-(3,5-Dimethylphenoxy)propan-1-ol | C₁₁H₁₆O₂ | 180.24 | 1.0 | (From Step 1) |

| 2 | Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 1.2 | 4.24 g |

| 2 | Dichloromethane (DCM, Solvent) | CH₂Cl₂ | 84.93 | - | ~60 mL |

Experimental Protocols

Step 1: Synthesis of 3-(3,5-Dimethylphenoxy)propan-1-ol

Methodology: This step employs the Williamson ether synthesis, where the phenoxide ion of 3,5-dimethylphenol acts as a nucleophile to displace the bromide from 3-bromopropan-1-ol.

Materials:

-

3,5-Dimethylphenol

-

3-Bromopropan-1-ol

-

Anhydrous Potassium Carbonate (powdered)

-

Acetone (anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylphenol (1.22 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add 50 mL of anhydrous acetone to the flask.

-

Stir the suspension vigorously and add 3-bromopropan-1-ol (1.53 g, 11 mmol).

-

Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with continuous stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain 3-(3,5-dimethylphenoxy)propan-1-ol as a clear oil.

Step 2: Synthesis of 3-(3,5-Dimethylphenoxy)propanal

Methodology: This step involves the oxidation of the primary alcohol synthesized in Step 1 to an aldehyde using the mild oxidizing agent Dess-Martin periodinane (DMP).

Materials:

-

3-(3,5-Dimethylphenoxy)propan-1-ol (from Step 1)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (100 mL), magnetic stirrer, nitrogen inlet

-

Rotary evaporator

Procedure:

-